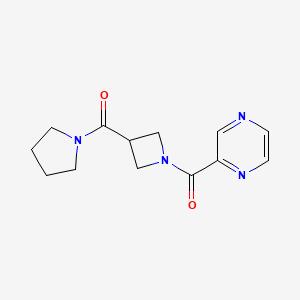

Pyrazin-2-yl(3-(pyrrolidine-1-carbonyl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains a pyrazine ring, a pyrrolidine ring, and an azetidine ring . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the formula (CH2)4NH. Azetidine is a saturated heterocycle with the formula CH2CH2CH2NH .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of three different rings. The pyrazine ring is aromatic and planar, while the pyrrolidine and azetidine rings are saturated and have a more three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The carbonyl group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition or reduction .Aplicaciones Científicas De Investigación

Stereospecific Synthesis of Pyrrolidines

Research has shown the stereospecific synthesis of pyrrolidines with varied configurations through 1,3-dipolar cycloadditions to sugar-derived enones. This method offers a pathway to enantiomerically pure pyrrolidines, highlighting the importance of such compounds in organic chemistry and potential pharmaceutical applications (Guillermo A Oliveira Udry, Evangelina Repetto, O. Varela, 2014).

Antimicrobial and Antimycobacterial Activity

Nicotinic acid hydrazide derivatives, related to the chemical structure of interest, have been synthesized and screened for their antimicrobial and antimycobacterial activities. Such compounds offer insights into the development of new therapeutic agents against microbial infections (.. R.V.Sidhaye, .. A.E.Dhanawade, .. K.Manasa, .. G.Aishwarya, 2011).

Antibacterial Activity Against Gram-Negative Organisms

A series of new nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents have been prepared to expand the spectrum of activity of this class of antibiotics to include Gram-negative organisms. The research introduces compounds with good activity against Haemophilus influenzae and Moraxella catarrhalis, indicating the potential for new antibacterial treatments (M. Genin, D. A. Allwine, D. Anderson, et al., 2000).

Synthesis and Biological Activities of Pyrazoles

The synthesis and evaluation of tri-substituted pyrazoles have shown moderate antibacterial and antioxidant activities. This study supports the significance of pyrazole derivatives in developing compounds with potential biological activities (Golea Lynda, 2021).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit diversified biological and pharmacological activity . For instance, Pyrazinamide, a first-line drug used in shortening TB therapy, has been used as a base for designing novel derivatives with anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that the molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways associated with this bacterium.

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , indicating potential anti-tubercular effects.

Action Environment

It’s worth noting that the molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development , suggesting that they may be stable under various conditions.

Propiedades

IUPAC Name |

[1-(pyrazine-2-carbonyl)azetidin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c18-12(16-5-1-2-6-16)10-8-17(9-10)13(19)11-7-14-3-4-15-11/h3-4,7,10H,1-2,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJWMWSKYXHPSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2535246.png)

![5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2535247.png)

![2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2535248.png)

![ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2535253.png)

![1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2535254.png)

![methyl 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2535255.png)

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate](/img/structure/B2535262.png)

![1'-(3-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2535265.png)